molecular formula C14H12N6O2 B11504226 N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide

N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide

Cat. No.: B11504226
M. Wt: 296.28 g/mol
InChI Key: VQNDYKXDDMWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.

    Coupling Reaction: The tetrazole-containing intermediate is then coupled with an isonicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential as a bioactive compound makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-2-furamide
  • N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-2-(2-thienyl)acetamide
  • 3-Chloro-N-(3-Methoxy-5-tetrazol-1-yl-phenyl)propanamide

Uniqueness

N-(3-Methoxy-5-tetrazol-1-yl-phenyl)-isonicotinamide is unique due to its combination of a tetrazole ring and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

N-[3-methoxy-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H12N6O2/c1-22-13-7-11(6-12(8-13)20-9-16-18-19-20)17-14(21)10-2-4-15-5-3-10/h2-9H,1H3,(H,17,21)

InChI Key

VQNDYKXDDMWIIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.